(1-Adamantylthio)acetic acid
Overview
Description
“(1-Adamantylthio)acetic acid” is a chemical compound with the CAS Number: 95769-28-1 and a linear formula of C12H18O2S . The IUPAC name for this compound is (1-adamantylsulfanyl)acetic acid .
Molecular Structure Analysis
The molecular structure of “(1-Adamantylthio)acetic acid” is represented by the InChI code: 1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) . The molecular weight of this compound is 226.34 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Adamantylthio)acetic acid” include a molecular weight of 226.34 . The compound has a linear formula of C12H18O2S .Scientific Research Applications
Drug Delivery Systems
(1-Adamantylthio)acetic acid, as an adamantane derivative, is known for its application in drug delivery systems. The adamantane moiety is utilized in the design and synthesis of new drug delivery systems due to its unique structural properties that enhance the stability and targeting of pharmaceutical compounds .
Surface Recognition Studies
The compound’s structural features also make it suitable for surface recognition studies. These studies are crucial for understanding how drugs interact with biological membranes and can lead to improved drug formulations .
Synthesis of Hindered Ketenes
In chemical synthesis, (1-Adamantylthio)acetic acid can be used to synthesize sterically hindered ketenes, which are valuable intermediates in organic chemistry for various synthesis reactions .
Proteomics Research
This compound is also used in proteomics research, where it may be involved in the study of protein structures, functions, and interactions. Its unique properties can aid in the identification and analysis of proteins .
Medicinal Chemistry
In medicinal chemistry, adamantane derivatives are valued for their biological activity. (1-Adamantylthio)acetic acid could be used to develop new medicinal compounds with improved efficacy and reduced side effects .
Catalyst Development
The structural rigidity and stability of adamantane derivatives make them suitable for catalyst development. They can be used to create catalysts that facilitate chemical reactions without undergoing permanent changes themselves .
Nanomaterials Design
Adamantane derivatives are also applied in the design of nanomaterials. Their robust structure can contribute to the development of materials with novel properties for use in various technological applications .
Stimulus-responsive Materials
Lastly, the unique stimulus-responsive properties of adamantane derivatives allow them to be used in creating materials that change their behavior in response to external stimuli, which has implications for smart material design .
Mechanism of Action
Target of Action
Acetic acid, a related compound, is known to induce pain sensation by triggering a localized inflammatory response . This suggests that (1-Adamantylthio)acetic acid might interact with similar targets involved in inflammation and pain sensation.
Mode of Action
It’s worth noting that acetic acid, a structurally related compound, induces pain sensation through the release of free arachidonic acid from tissue phospholipids via cyclooxygenase (cox), leading to the production of prostaglandins . This mechanism might be relevant to (1-Adamantylthio)acetic acid as well.
Biochemical Pathways
Based on the potential similarity to acetic acid, it might influence the arachidonic acid pathway and the subsequent production of prostaglandins .
Result of Action
If it shares a similar mechanism with acetic acid, it might induce an inflammatory response and pain sensation .
properties
IUPAC Name |
2-(1-adamantylsulfanyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIQLZIXCFDQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353558 | |
Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Adamantylthio)acetic acid | |
CAS RN |
95769-28-1 | |
Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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